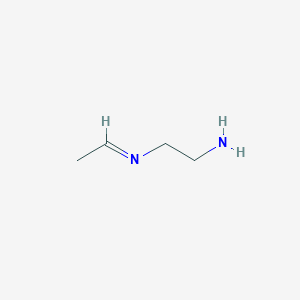
2-(Ethylideneamino)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylideneamino)ethanamine, commonly known as Ethylideneamine, is an organic compound with the molecular formula C4H10N2. It is a colorless liquid with a strong odor that is commonly used in scientific research applications. Ethylideneamine has been studied for its various biochemical and physiological effects, and its mechanism of action has been extensively researched.
Wirkmechanismus
The mechanism of action of Ethylideneamine is not fully understood. However, it is believed to act as a nucleophile, which can react with electrophilic compounds. It has been shown to react with aldehydes, ketones, and other electrophilic compounds.
Biochemische Und Physiologische Effekte
Ethylideneamine has been studied for its various biochemical and physiological effects. It has been shown to have antimicrobial properties, which can be useful in the treatment of bacterial infections. It has also been studied for its potential use as a cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethylideneamine is its versatility. It can be used in a wide range of scientific research applications, including organic synthesis, water treatment, and corrosion inhibition. However, one of the limitations of Ethylideneamine is its strong odor, which can be unpleasant to work with in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of Ethylideneamine. One potential area of research is the development of new synthetic methods for Ethylideneamine. Another area of research is the study of its potential use as a chelating agent for the removal of heavy metals from contaminated water. Additionally, further research is needed to fully understand the mechanism of action of Ethylideneamine and its potential use as a cancer therapy.
Conclusion:
In conclusion, Ethylideneamine is a versatile organic compound that has been extensively studied for its various scientific research applications. It has been shown to have antimicrobial properties, potential use as a cancer therapy, and potential use as a chelating agent for the removal of heavy metals from contaminated water. While there are some limitations to working with Ethylideneamine in the laboratory, its versatility and potential for scientific research make it an important compound to study.
Synthesemethoden
Ethylideneamine can be synthesized through the reaction of ethylenediamine with acetaldehyde. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a colorless liquid with a strong odor.
Wissenschaftliche Forschungsanwendungen
Ethylideneamine has been extensively studied for its various scientific research applications. It is commonly used as a building block in the synthesis of other organic compounds. Ethylideneamine has been studied for its potential use as a chelating agent, which can be used to remove heavy metals from contaminated water. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
CAS-Nummer |
144697-33-6 |
|---|---|
Produktname |
2-(Ethylideneamino)ethanamine |
Molekularformel |
C4H10N2 |
Molekulargewicht |
86.14 g/mol |
IUPAC-Name |
2-(ethylideneamino)ethanamine |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5/h2H,3-5H2,1H3 |
InChI-Schlüssel |
HRHJLRPSINDGJF-UHFFFAOYSA-N |
SMILES |
CC=NCCN |
Kanonische SMILES |
CC=NCCN |
Synonyme |
N-ETHYLIDENEETHYLENEDIAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
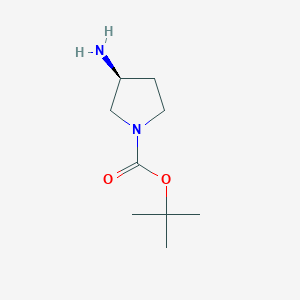
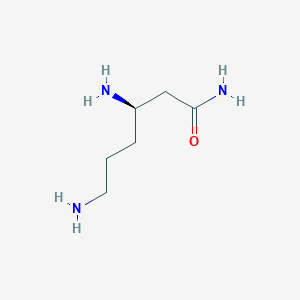
![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)

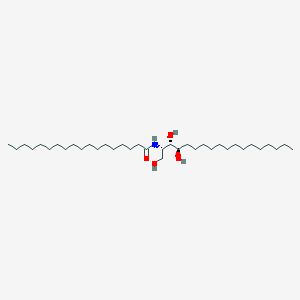


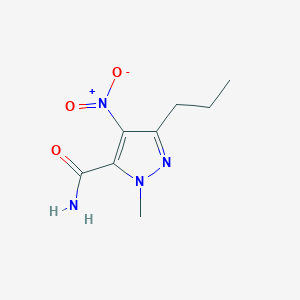

![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)